molecular formula C17H12FN3O3 B12675990 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- CAS No. 280572-66-9

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)-

Cat. No.: B12675990
CAS No.: 280572-66-9
M. Wt: 325.29 g/mol
InChI Key: VVNRSVDZJLRKBC-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- is a complex organic compound that features a combination of fluorophenyl, oxazolyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzylamine and 2-bromoacetophenone to form an intermediate, which is then cyclized with pyrimidine-2-carbaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating receptor activity or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 1-(2-((4-chlorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)-
  • **2-Propen-1-one, 1-(2-((4-bromophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)-
  • **2-Propen-1-one, 1-(2-((4-methylphenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-5-oxazolyl)-3-hydroxy-3-(2-pyrimidinyl)- lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

CAS No.

280572-66-9

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]-1,3-oxazol-5-yl]-3-hydroxy-3-pyrimidin-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H12FN3O3/c18-12-4-2-11(3-5-12)8-16-21-10-15(24-16)13(22)9-14(23)17-19-6-1-7-20-17/h1-7,9-10,23H,8H2

InChI Key

VVNRSVDZJLRKBC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=CC(=O)C2=CN=C(O2)CC3=CC=C(C=C3)F)O

Origin of Product

United States

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